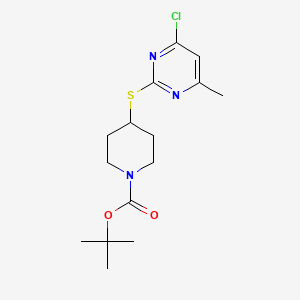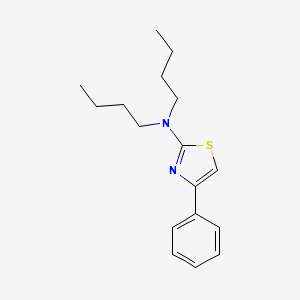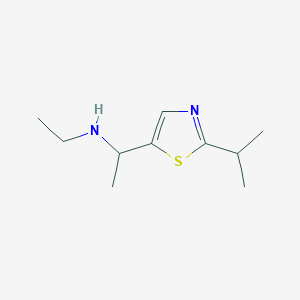
4-Benzyl-2-methylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-methylmorpholin-3-one is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group at the 4-position and a methyl group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methylmorpholin-3-one typically involves the reaction of benzaldehyde with ethanolamine in the presence of an alkali and methanol, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst . The reaction proceeds through the formation of N-benzylethanolamine, which then undergoes cyclization with glyoxylic acid to yield the desired product. The reaction conditions include:
Step 1: Benzaldehyde, ethanolamine, alkali, and methanol are added to a high-pressure reaction kettle. The mixture is vacuumized, replaced, and stirred for the reaction.
Step 2: The resulting N-benzylethanolamine is mixed with glyoxylic acid in tetrahydrofuran, stirred, and distilled to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include benzyl alcohols, benzylamines, and substituted morpholinones .
Scientific Research Applications
4-Benzyl-2-methylmorpholin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-2-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of the MDM2-p53 protein-protein interaction, which is crucial in regulating cell cycle and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholin-3-one: This compound has a similar morpholine ring structure but lacks the benzyl group, making it less hydrophobic and less active in certain biological assays.
4-Benzyl-2-hydroxy-morpholine-3-one: This compound has a hydroxyl group at the 2-position, which can enhance its solubility and reactivity.
Uniqueness
4-Benzyl-2-methylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets .
Properties
CAS No. |
61636-33-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-benzyl-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-10-12(14)13(7-8-15-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
FJCYRXLDGXUGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


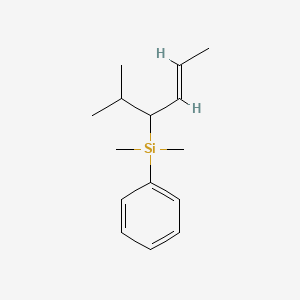



![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)

![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
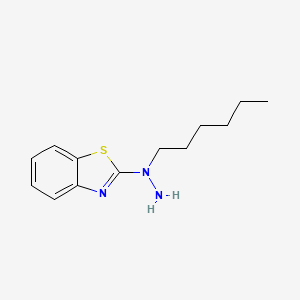
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
